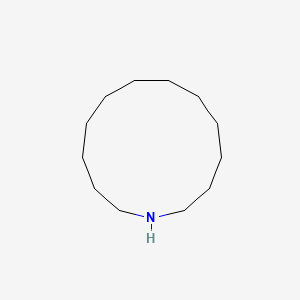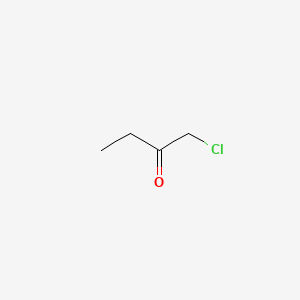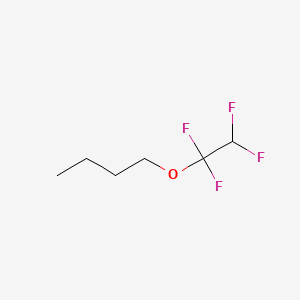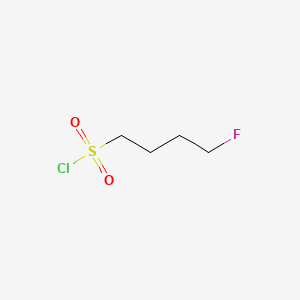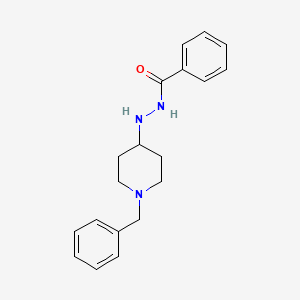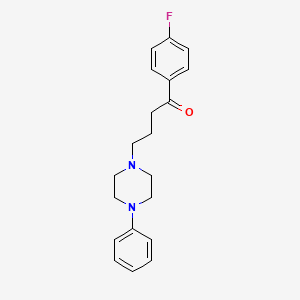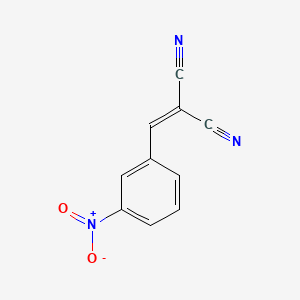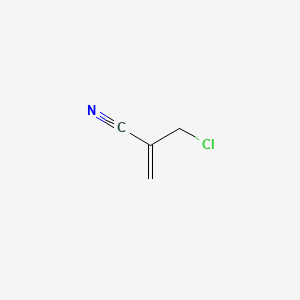
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives has been explored through various methods. One approach involves the condensation of triethyl esters of α-oxalyldicarboxylic acids with aniline, leading to the formation of esters that yield the free acids upon saponification (Stefanović & Ćelap, 2010). Another method employs arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations to synthesize quinoline-4-carboxylic acid derivatives (Duvelleroy et al., 2005). Additionally, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones have been used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions (Madhu et al., 2022).
Molecular Structure Analysis
Structural analysis is crucial for understanding the chemical behavior of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. Studies have characterized the molecular structure of derivatives using techniques like X-ray crystallography, providing insights into their geometric configuration and the effects of substitutions on the quinoline core. For instance, the structure of N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives was elucidated, showcasing the compound's potential for antimicrobial applications (Garudachari et al., 2014).
Chemical Reactions and Properties
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, forming derivatives with potential biological activity. For example, its derivatives have been synthesized and evaluated for antimicrobial performance against specific microorganisms, showing significant activity (Garudachari et al., 2014).
Applications De Recherche Scientifique
1. Antimicrobial Studies
- Application Summary : This compound has been used in the synthesis of new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles, which have been screened for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa . Antifungal activity was also carried out on the fungal stains Candida albicans and Penicillium chrysogenum .
- Methods of Application : The compound was used in the synthesis of two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives .
- Results or Outcomes : Compounds containing pyrazole carbohydrazide derivatives and methoxyphenyl, N-diethylphenyl carbohydrazides at position 3 of 4-hydroxy-(7-trifluoromethy)quinoline accounted for the enhanced activity of Mycobacterium smegmatis up to 12–16 mm zone of inhibition .
2. Anticancer Assessment
- Application Summary : Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a derivative of the compound, exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
- Methods of Application : The compound was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .
- Results or Outcomes : The modifications resulted in enhanced cytotoxic activity of the compound .
3. Synthesis of Quinoline Carbohydrazide Derivatives
- Application Summary : This compound has been used in the synthesis of two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives .
- Methods of Application : The compound was used in the synthesis of two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives .
- Results or Outcomes : Compounds containing pyrazole carbohydrazide derivatives and methoxyphenyl, N-diethylphenyl carbohydrazides at position 3 of 4-hydroxy-(7-trifluoromethy)quinoline accounted for the enhanced activity of Mycobacterium smegmatis up to 12–16 mm zone of inhibition .
4. Synthesis of 4-[[7-(Trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile
- Application Summary : 4-Hydroxy-7-(trifluoromethyl)quinoline was used in the synthesis of 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
- Methods of Application : The compound was used in the synthesis of 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
- Results or Outcomes : The synthesis resulted in the formation of 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
5. Preparation of (4-hydroxy-7-trifluoromethylquinolin-3-yl)formaldehyde
- Application Summary : 4-Hydroxy-7-trifluoromethyl-3-quinolinecarboxylic acid was used in the preparation of (4-hydroxy-7-trifluoromethylquinolin-3-yl)formaldehyde .
- Methods of Application : The compound was used in the synthesis of (4-hydroxy-7-trifluoromethylquinolin-3-yl)formaldehyde .
- Results or Outcomes : The synthesis resulted in the formation of (4-hydroxy-7-trifluoromethylquinolin-3-yl)formaldehyde .
6. Synthesis of 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile
- Application Summary : 4-Hydroxy-7-(trifluoromethyl)quinoline was used in the synthesis of 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
- Methods of Application : The compound was used in the synthesis of 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
- Results or Outcomes : The synthesis resulted in the formation of 4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRIVPOTERXIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966092 | |
| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
51776-97-7, 574-92-5 | |
| Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51776-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051776977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



